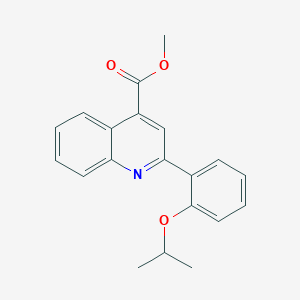
methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate binds to the protein Dishevelled, which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of the activity of the pathway and the downstream effects that it mediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate are primarily related to its inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of the pathway by methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can lead to decreased cell proliferation and increased cell differentiation. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory effects, which could be related to its modulation of T cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. One limitation of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are many future directions for research involving methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate. One potential application is in the development of cancer therapies that target the Wnt/β-catenin signaling pathway. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate could be used in the development of therapies for neurodegenerative diseases that involve the differentiation of neural stem cells into neurons. Further research is needed to fully understand the potential applications of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in these and other fields of scientific research.
Métodos De Síntesis
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxyphenylacetyl chloride, and finally a cyclization reaction with phosphorus oxychloride and dimethylformamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of many types of cancer. In neurobiology, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to enhance the differentiation of neural stem cells into neurons, which could have implications for the treatment of neurodegenerative diseases. In immunology, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to modulate the activity of T cells, which could have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
methyl 2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)24-19-11-7-5-9-15(19)18-12-16(20(22)23-3)14-8-4-6-10-17(14)21-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGBYKOKAGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

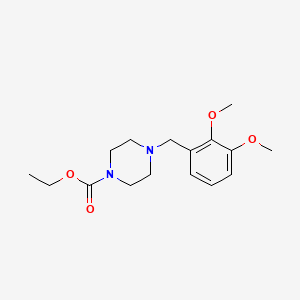
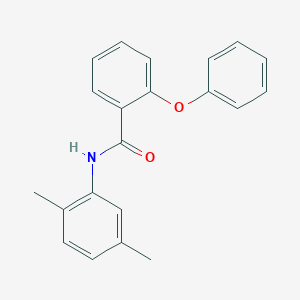
![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)
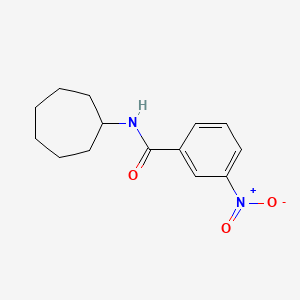
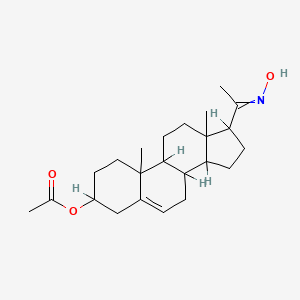

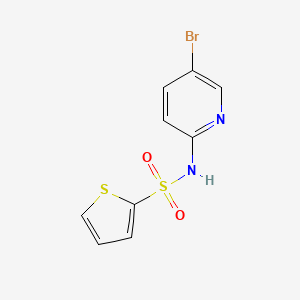
![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)